2-(4-tert-butylphenyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Overview
Description
2-(4-tert-butylphenyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a thiadiazole moiety, and a thienyl group, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a suitable alkene, followed by the introduction of the thiadiazole and thienyl groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thienyl groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-tert-butylphenyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole and thienyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenyl)-5-(2-thienyl)-1,3,4-oxadiazole
- 2-(4-tert-butylphenyl)-5-(2-thienyl)-1,3,4-triazole
- 2-(4-tert-butylphenyl)-5-(2-thienyl)-1,3,4-thiadiazole
Uniqueness
The uniqueness of 2-(4-tert-butylphenyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide lies in its combination of a cyclopropane ring with a thiadiazole and thienyl group This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-20(2,3)13-8-6-12(7-9-13)14-11-15(14)17(24)21-19-23-22-18(26-19)16-5-4-10-25-16/h4-10,14-15H,11H2,1-3H3,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLNJJRVRWXJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NC3=NN=C(S3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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